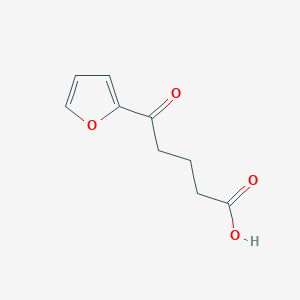
5-(Furan-2-yl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-5-oxopentanoic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-5-oxopentanoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of furan-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate green chemistry principles, utilizing renewable resources and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, 5-(Furan-2-yl)-5-hydroxypentanoic acid, and various substituted furan derivatives .
Scientific Research Applications
5-(Furan-2-yl)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 5-(Hydroxymethyl)furfural
Uniqueness
5-(Furan-2-yl)-5-oxopentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
22971-60-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-(furan-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) |
InChI Key |
AYVOKQOMZXAYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















